REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([Br:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:17]O>>[NH2:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([Br:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:17])=[O:8]
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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NC=1C(=CC(=C(C(=O)O)C1)Br)C
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Name
|
|
Quantity
|
112.4 g
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.6 L
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Type
|
reactant
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed
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Type
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TEMPERATURE
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Details
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After refluxing for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with ice water (1.2 L)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×600 mL)
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Type
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WASH
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Details
|
the combined organic layers were washed with brine (2×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C(=O)OC)C1)Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |